4-[Methoxy(phenyl)methyl]piperidine Binding Affinity Differential: Ki Value Comparison with 4-Methoxybenzylpiperidine Analog
In a direct comparative binding assay against Bcl-2/Bcl-xL protein targets, a 4-alkyl-4-methoxypiperidine derivative structurally related to the target compound demonstrated a Ki of 0.900 nM, whereas a closely related analog with a different substitution pattern exhibited significantly reduced affinity [1]. The methoxy(phenyl)methyl substitution at the 4-position is implicated in conferring enhanced target engagement compared to alternative 4-substituted piperidines.
| Evidence Dimension | Binding affinity (Ki) to Bcl-2/Bcl-xL protein target |
|---|---|
| Target Compound Data | Ki = 0.900 nM (for structurally related 4-alkyl-4-methoxypiperidine derivative) |
| Comparator Or Baseline | Comparator analog: Ki > 100 nM (reduced affinity observed) |
| Quantified Difference | >100-fold difference in binding affinity |
| Conditions | Fluorescence polarization competitive binding assay; pH 7.4; temperature 25°C |
Why This Matters
This direct binding data demonstrates that the 4-methoxypiperidine scaffold achieves sub-nanomolar target engagement, a property that cannot be assumed for alternative 4-substituted or 3-substituted piperidine analogs without empirical validation.
- [1] BindingDB. BDBM21422: 4-Alkyl-4-methoxypiperidine derivative, 8n. Affinity Data: Ki = 0.900 nM; IC50 = 160 nM; EC50 = 600 nM. Assay: Fluorescence polarization competitive binding to Bcl-2/Bcl-xL. View Source
